molecular formula C20H21Cl2NO4 B602131 Aceclofenac Tert-Butyl Ester CAS No. 139272-68-7

Aceclofenac Tert-Butyl Ester

Cat. No.: B602131
CAS No.: 139272-68-7
M. Wt: 410.3
InChI Key:
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Description

Aceclofenac Tert-Butyl Ester is a chemical compound derived from Aceclofenac, a nonsteroidal anti-inflammatory drug (NSAID). This esterified form is often used in research and pharmaceutical applications due to its enhanced stability and solubility properties compared to its parent compound .

Mechanism of Action

Target of Action

The primary target of [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate, also known as Aceclofenac Tert-Butyl Ester, is the cyclo-oxygenase enzyme (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are inflammatory mediators that cause pain, swelling, inflammation, and fever .

Mode of Action

This compound works by inhibiting the action of COX . This inhibition downregulates the production of various inflammatory mediators, including prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor (TNF) from the arachidonic acid (AA) pathway .

Biochemical Pathways

The inhibition of COX by this compound affects the arachidonic acid (AA) pathway . This pathway is responsible for the production of various inflammatory mediators. By inhibiting COX, this compound reduces the production of these mediators, thereby reducing inflammation and pain .

Pharmacokinetics

This compound belongs to BCS Class II, indicating it has poor aqueous solubility but high permeability . It can penetrate into synovial joints, where it exerts its anti-inflammatory and analgesic effects . The compound is metabolized in human hepatocytes and human microsomes to form a major metabolite .

Result of Action

The inhibition of COX and the subsequent reduction in inflammatory mediators result in marked anti-inflammatory and analgesic properties . This makes this compound effective in treating conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis .

Action Environment

The action of this compound can be influenced by environmental factors. Additionally, the compound’s action may be affected by the presence of other substances in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aceclofenac Tert-Butyl Ester can be synthesized through the reaction of Diclofenac sodium with tert-Butyl bromoacetate in the presence of a catalyst such as iodine . The reaction typically involves:

    Reactants: Diclofenac sodium, tert-Butyl bromoacetate

    Catalyst: Iodine

    Solvent: An appropriate organic solvent

    Conditions: The reaction is carried out under controlled temperature and pressure to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Aceclofenac Tert-Butyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Aceclofenac Tert-Butyl Ester is widely used in scientific research due to its stability and solubility. Some applications include:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its enhanced stability and solubility, making it more suitable for certain pharmaceutical applications compared to its parent compound and other similar NSAIDs .

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2NO4/c1-20(2,3)27-18(25)12-26-17(24)11-13-7-4-5-10-16(13)23-19-14(21)8-6-9-15(19)22/h4-10,23H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQFYYWKRUYDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901140519
Record name 2-(1,1-Dimethylethoxy)-2-oxoethyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139272-68-7
Record name 2-(1,1-Dimethylethoxy)-2-oxoethyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139272-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dimethylethoxy)-2-oxoethyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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